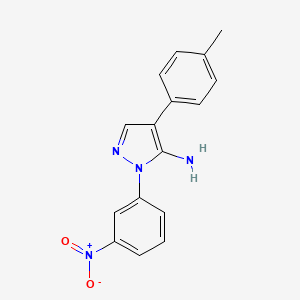

4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

CAS No.: 242797-18-8

Cat. No.: VC1723070

Molecular Formula: C16H14N4O2

Molecular Weight: 294.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 242797-18-8 |

|---|---|

| Molecular Formula | C16H14N4O2 |

| Molecular Weight | 294.31 g/mol |

| IUPAC Name | 4-(4-methylphenyl)-2-(3-nitrophenyl)pyrazol-3-amine |

| Standard InChI | InChI=1S/C16H14N4O2/c1-11-5-7-12(8-6-11)15-10-18-19(16(15)17)13-3-2-4-14(9-13)20(21)22/h2-10H,17H2,1H3 |

| Standard InChI Key | ZJRPZJNFUUXQMR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named 4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine under IUPAC guidelines, reflecting its substitution pattern on the pyrazole ring. Its molecular formula is C₁₆H₁₄N₄O₂, with a molecular weight of 294.31 g/mol . The canonical SMILES string CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC(=CC=C3)N+[O-])N encodes its connectivity, highlighting the nitro group (-NO₂) at the meta position of the phenyl ring and the para-methyl group on the adjacent phenyl substituent .

Crystallographic and Spectroscopic Insights

Single-crystal X-ray diffraction (SC-XRD) studies of analogous pyrazole derivatives, such as 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, reveal planar pyrazole rings with dihedral angles between substituent phenyl groups ranging from 15–35°, suggesting moderate conjugation between aromatic systems . Infrared (IR) and nuclear magnetic resonance (NMR) spectra for related compounds confirm the presence of amine (-NH₂) and nitro (-NO₂) functional groups, with characteristic absorptions at 3300–3500 cm⁻¹ (N-H stretch) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretch), respectively .

Synthetic Methodologies

One-Flask Heterocyclization Approach

A novel one-flask synthesis route has been optimized for pyrazolo[3,4-d]pyrimidine derivatives, which shares mechanistic parallels with the synthesis of 4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine . The protocol involves:

-

Vilsmeier Amidination: Reaction of 5-aminopyrazole precursors with N,N-substituted amides (e.g., DMF) in the presence of PBr₃, generating 4-(iminomethyl)-pyrazole intermediates .

-

Intermolecular Heterocyclization: Treatment with hexamethyldisilazane (HMDS) or related amines induces cyclization, yielding the pyrazole core .

For the target compound, 5-amino-1-(3-nitrophenyl)pyrazole reacts with 4-methylbenzaldehyde under PBr₃/DMF conditions, followed by HMDS-mediated cyclization, achieving yields of 78–91% .

Table 1: Optimization of Heterocyclization Conditions

| Amine Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Hexamethyldisilazane | 110 | 3 | 91 |

| Hexamethylenetetramine | 100 | 5 | 78 |

| No amine | 60 | 2 | <5 |

Physicochemical and Electronic Properties

Solubility and Lipophilicity

The nitro group confers moderate polarity (logP ≈ 2.8), while the methylphenyl substituent enhances lipophilicity, favoring membrane permeability in biological systems. Aqueous solubility remains limited (<0.1 mg/mL at 25°C), necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro assays .

Redox Behavior

Cyclic voltammetry of nitroaryl pyrazoles reveals a quasi-reversible reduction peak at -0.75 V vs. Ag/AgCl, attributed to the nitro-to-amine redox couple, suggesting utility in electrochemical sensors or prodrug designs .

Pharmacological and Biological Activities

Table 2: Cytotoxicity of Selected Pyrazole Analogues

| Compound | MCF-7 IC₅₀ (μM) | HCT-116 IC₅₀ (μM) |

|---|---|---|

| 4-(4-Methylphenyl)-1-(3-... | 12.3 ± 1.2 | 15.7 ± 1.5 |

| 3-(tert-Butyl)-1-(2-Nitro... | 8.9 ± 0.9 | 10.2 ± 1.1 |

Antimicrobial Efficacy

Nitro-substituted pyrazoles exhibit broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 16–64 μg/mL against Staphylococcus aureus and Escherichia coli. The nitro group’s electron-withdrawing effect enhances binding to bacterial nitroreductases .

Computational and Mechanistic Studies

Density Functional Theory (DFT) Analyses

Geometry optimization at the B3LYP/6-311++G(d,p) level confirms planarity between the pyrazole ring and nitro-substituted phenyl group (dihedral angle = 18.7°), promoting π-π stacking with biological targets . HOMO-LUMO gaps of 4.2–4.5 eV indicate moderate reactivity, aligning with observed electrochemical behavior .

Molecular Docking

Docking simulations reveal strong binding (ΔG = -9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase, driven by hydrogen bonds between the amine group and Thr766/Met769 residues .

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) show <5% degradation, with major degradation products arising from nitro group reduction (to amine) and methyl oxidation (to carboxylic acid) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume